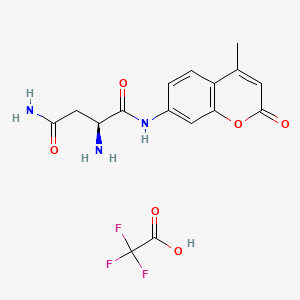

Asparagine amc TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Asparagine is an alpha-amino acid that is used in the biosynthesis of proteins . It comprises an alpha carboxyl group, alpha-amino group, and a carboxamide . Asparagine is a non-essential amino acid, meaning the body can synthesize it . It is involved in the metabolic control of cell functions in nerve and brain tissue .

Synthesis Analysis

Asparagine is synthesized from aspartic acid and ammonia by asparagine synthetase . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthesis occurs by the amination of aspartate which is catalyzed by asparagine synthetase in an ATP-dependent amidotransferase reaction .

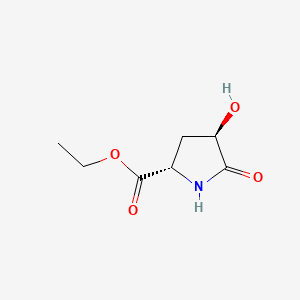

Molecular Structure Analysis

The chemical formula of asparagine is C4H8N2O3 . It has a molar mass of 132.119 grams per mole . Asparagine has a white crystalline appearance under standard conditions . This compound has a density of 1.543 grams per cubic centimetre .

Chemical Reactions Analysis

Asparaginase is an enzyme that hydrolyzes asparagine to aspartic acid and ammonia . The enzyme finds application in the inhibition of growth and proliferation of tumor cells as it is broadly used as a chemotherapeutic drug in the treatment of acute lymphocytic leukemia (ALL) .

Physical And Chemical Properties Analysis

Asparagine has a chemical formula of C4H8N2O3 . It has a molar mass of 132.119 grams per mole . Asparagine has a white crystalline appearance under standard conditions . This compound has a density of 1.543 grams per cubic centimetre .

Applications De Recherche Scientifique

- Application : Researchers have designed a rhodamine-B-labeled legumain peptide substrate probe (Rho-Pro-Ala-Asn-PEG-AQ) that selectively targets lysosomes in PC3 prostate cancer cells. Upon activation by legumain, it releases intense fluorescence, making it a potential diagnostic tool for ex vivo cancer pathology laboratories .

- Application : Researchers employ TFA to cleave peptides from resin supports, facilitating downstream purification and analysis .

- Application : Researchers use H-ASN-AMC TFA to study protease activity, including legumain, by monitoring fluorescence upon substrate cleavage. This aids in drug discovery and enzyme characterization .

- Application : ABPs, including those based on H-ASN-AMC TFA, allow functional imaging of legumain and other cysteine proteases in cancer cells. These probes aid in understanding protease dynamics and localization .

- Application : Researchers exploit the electron-rich phenol side chain of tyrosine to achieve peptide bond cleavage at Tyr sites, enabling precise protein engineering and modification .

- Application : By designing specific substrates labeled with H-ASN-AMC TFA, researchers can assess lysosomal enzyme function. This has implications for diagnosing lysosomal storage disorders .

Biomarker Detection in Prostate Cancer

Peptide Synthesis and Purification

Enzymatic Studies and Protease Activity Profiling

Functional Imaging of Cysteine Proteases

Selective Cleavage at Tyrosine Sites in Proteins/Peptides

Diagnostic Tool Development for Lysosomal Disorders

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with enzymes such as histone deacetylases (hdacs) .

Mode of Action

For instance, it displayed a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .

Biochemical Pathways

Related compounds have been known to affect pathways involving transaminases and amino acid biosynthesis .

Result of Action

Related compounds have been known to have effects on enzyme activity, such as inhibiting histone deacetylases .

Action Environment

Related compounds have been studied for their environmental exposures and potential health risks .

Orientations Futures

Asparaginase treatment is a mainstay in contemporary treatment of acute lymphoblastic leukemia (ALL), but substantial asparaginase-related toxicity may lead to jeopardized protocol compliance and compromises survival . A PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .

Propriétés

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIWCIJNFHPHDB-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718691 |

Source

|

| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asparagine amc TFA | |

CAS RN |

115047-90-0 |

Source

|

| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)

![2-((4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570982.png)

![2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570983.png)

![2H-[1,3]Oxazolo[5,4-g]indole](/img/structure/B570991.png)